molecular formula C17H12FNO2 B13697652 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid

5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13697652
M. Wt: 281.28 g/mol
InChI Key: SLDLXVKRJLQJIY-UHFFFAOYSA-N
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Description

5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid. This intermediate can then be further modified to introduce the desired substituents .

Industrial Production Methods

Industrial production of fluorinated quinolines often employs microwave irradiation techniques, which offer advantages such as shorter reaction times and higher yields. For example, microwave-assisted synthesis can achieve reaction times of 110–210 seconds with yields of 91–96% .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated quinolines, organometallic compounds, and various catalysts. Reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and may require heating or microwave irradiation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinolines, while cross-coupling reactions can produce more complex quinoline derivatives .

Scientific Research Applications

5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid involves its interaction with molecular targets such as topoisomerase IIα. Docking studies have shown that the compound can inhibit the ATPase domain of topoisomerase IIα, leading to the inhibition of the enzyme and induction of apoptosis in cancer cells . This mechanism highlights its potential as a novel anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Uniqueness

5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methyl groups enhances its stability and biological activity compared to other fluorinated quinolines .

Properties

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

IUPAC Name

5-fluoro-8-methyl-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12FNO2/c1-10-7-8-13(18)15-12(17(20)21)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)

InChI Key

SLDLXVKRJLQJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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